molecular formula C16H23NO5 · C12H23N B612921 Z-Allo-thr(tbu)-oh dcha CAS No. 198828-94-3

Z-Allo-thr(tbu)-oh dcha

Cat. No.: B612921
CAS No.: 198828-94-3
M. Wt: 490.68
Attention: For research use only. Not for human or veterinary use.
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Description

Z-Allo-thr(tbu)-oh dcha, also known as N-Carboxybenzyl-L-allothreonine Methyl Ester, is a derivative of the amino acid threonine. This compound is characterized by the presence of a benzyl group and a tert-butyl group, which provide it with unique chemical properties. It is commonly used in peptide synthesis and has applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Z-Allo-thr(tbu)-oh dcha typically involves the protection of the hydroxyl and amino groups of threonine. One common method is the reaction of L-threonine with benzyl chloroformate to form the N-carboxybenzyl derivative. This is followed by the esterification of the carboxyl group with methanol to produce the methyl ester. The tert-butyl group is introduced through the reaction with tert-butyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and high-throughput purification techniques to ensure the purity and yield of the compound. The use of protective groups and controlled reaction conditions is crucial to prevent side reactions and degradation of the product .

Chemical Reactions Analysis

Types of Reactions

Z-Allo-thr(tbu)-oh dcha undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions under basic conditions.

Major Products Formed

Scientific Research Applications

Z-Allo-thr(tbu)-oh dcha has a wide range of applications in scientific research:

    Chemistry: Used in the synthesis of peptides and as a building block for more complex molecules.

    Biology: Employed in the study of protein structure and function.

    Medicine: Investigated for its potential therapeutic applications, including drug delivery systems.

    Industry: Utilized in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of Z-Allo-thr(tbu)-oh dcha involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyl and tert-butyl groups enhance its binding affinity and stability, allowing it to modulate biological pathways effectively. The compound can inhibit or activate enzymes, alter protein-protein interactions, and influence cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    N-Carboxybenzyl-L-threonine Methyl Ester: Similar structure but lacks the tert-butyl group.

    N-Carboxybenzyl-L-serine Methyl Ester: Similar structure but with a serine backbone instead of threonine.

    N-Carboxybenzyl-L-valine Methyl Ester: Similar structure but with a valine backbone.

Uniqueness

Z-Allo-thr(tbu)-oh dcha is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical properties and enhance its stability and reactivity. These features make it a valuable compound in peptide synthesis and various research applications .

Properties

IUPAC Name

N-cyclohexylcyclohexanamine;(2S,3S)-3-[(2-methylpropan-2-yl)oxy]-2-(phenylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO5.C12H23N/c1-11(22-16(2,3)4)13(14(18)19)17-15(20)21-10-12-8-6-5-7-9-12;1-3-7-11(8-4-1)13-12-9-5-2-6-10-12/h5-9,11,13H,10H2,1-4H3,(H,17,20)(H,18,19);11-13H,1-10H2/t11-,13-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STGGZKHUOOUVBV-JZKFLRDJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1)OC(C)(C)C.C1CCC(CC1)NC2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H46N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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